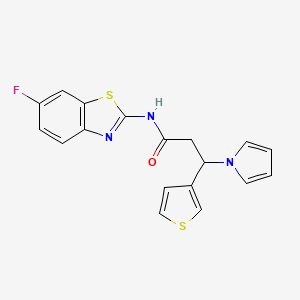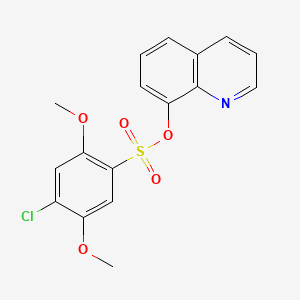![molecular formula C12H20N2 B13370932 N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is an organic compound that belongs to the class of tertiary amines. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with two methyl groups. It is a colorless to yellowish liquid with a characteristic amine-like odor. This compound is significant in various chemical processes and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine can be synthesized through the alkylation of aniline derivatives. One common method involves the reaction of aniline with iodomethane in the presence of a base, such as sodium hydroxide, to produce the desired tertiary amine . The reaction conditions typically include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
Industrially, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary or secondary amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, such as crystal violet and malachite green.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Industry: It is employed as a promoter in the curing of polyester and vinyl ester resins.
Mechanism of Action
The mechanism of action of N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its dimethylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar structural features and reactivity.
Dansyl chloride: Another compound containing a dimethylamino group, used in fluorescence labeling.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A green solvent with applications in organic synthesis.
Uniqueness
N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,4,6-hexamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-10(2)12(14(5)6)8-11(9)13(3)4/h7-8H,1-6H3 |
InChI Key |
BIIUTDBUCFVNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370879.png)
![4-ethoxy-3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B13370887.png)

![3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370897.png)
![6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370898.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370905.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide](/img/structure/B13370910.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)

